Structural Similarity to Analogs
A Tanimoto similarity analysis against 2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonamide ranked 1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride with a coefficient of 0.96, whereas the N‑acetyl analog scored 0.90 and the indoline‑based comparators scored 0.89‑0.92 . This 0.06 unit gap between the N‑methyl and N‑acetyl derivatives indicates that the methyl substituent preserves core scaffold identity more closely than the bulkier acetyl group, while still offering distinct properties attributed to enhanced solubility .
vs 0.90 (N‑acetyl)
| Evidence Dimension | Tanimoto structural similarity to 2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonamide |
|---|---|
| Target Compound Data | 0.96 (1‑Methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride) |
| Comparator Or Baseline | 0.90 (1‑Acetyl‑1,2,3,4‑tetrahydroquinoline‑6‑sulfonyl chloride); 0.89 (3‑Methyl‑2‑oxo‑2,3‑dihydroindole‑5‑sulfonyl chloride); 0.89 (1‑Methyl‑2‑oxoindoline‑5‑sulfonyl chloride); 0.92 (2‑Oxoindoline‑5‑sulfonyl chloride) |
| Quantified Difference | Δ = +0.06 over N‑acetyl analog; +0.04‑0.07 over indoline/indole analogs |
| Conditions | 2D fingerprint similarity calculation (smolecule.com database) |
Why This Matters
The quantified similarity gap helps procurement officers and medicinal chemists avoid ordering a cheaper but structurally divergent analog that could yield different SAR or physicochemical outcomes.
